molecular formula C7H3Cl3F2O B1403865 1,2,4-Trichloro-5-(difluoromethoxy)benzene CAS No. 1261853-01-3

1,2,4-Trichloro-5-(difluoromethoxy)benzene

Cat. No. B1403865
M. Wt: 247.4 g/mol
InChI Key: JSCVSZZRTYGNGK-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-(difluoromethoxy)benzene, also known as TFMB, is an aromatic compound with a molecular formula of C7H2Cl3F2O1. It has a molecular weight of 247.4 g/mol1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 1,2,4-Trichloro-5-(difluoromethoxy)benzene is not readily available from the search results. However, it is likely synthesized through a series of halogenation and etherification reactions on a benzene ring.



Molecular Structure Analysis

The molecular structure of 1,2,4-Trichloro-5-(difluoromethoxy)benzene consists of a benzene ring with three chlorine atoms and one difluoromethoxy group attached to it1. The exact positions of these substituents can be inferred from the name of the compound.



Chemical Reactions Analysis

The specific chemical reactions involving 1,2,4-Trichloro-5-(difluoromethoxy)benzene are not provided in the search results. However, given its structure, it might undergo reactions typical for aromatic halides and ethers.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-Trichloro-5-(difluoromethoxy)benzene include its molecular weight (247.4 g/mol) and molecular formula (C7H2Cl3F2O)1. Other properties like melting point, boiling point, and density were not found in the search results.


Safety And Hazards

The safety and hazards associated with 1,2,4-Trichloro-5-(difluoromethoxy)benzene are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure and potential harm.


Future Directions

The future directions for 1,2,4-Trichloro-5-(difluoromethoxy)benzene are not specified in the search results. Its use and development would likely depend on its properties and potential applications in various fields such as organic synthesis or materials science.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

1,2,4-trichloro-5-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCVSZZRTYGNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trichloro-5-(difluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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